Annamycinol
Description
Contextualization within the Anthracycline Class of Natural Products
Annamycinol is chemically related to the anthracyclines, a class of potent chemotherapeutic agents originally derived from Streptomyces species. nih.gov Anthracyclines are widely recognized for their efficacy against a broad spectrum of cancers, including leukemias, lymphomas, and various solid tumors. nih.govrxlist.com The fundamental structure of anthracyclines consists of a tetracyclic aglycone and a daunosamine (B1196630) sugar moiety. Their primary mechanism of action involves the intercalation of DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair, ultimately leading to cell death. nih.gov Other proposed mechanisms include the generation of reactive oxygen species (ROS) and the formation of DNA adducts. nih.gov
This compound as a Key Metabolite and Structural Analog of Annamycin
This compound is the primary metabolite of Annamycin, a novel anthracycline analog. britishjournalofcancerresearch.combiospace.com Annamycin itself was engineered to overcome some of the clinical limitations of traditional anthracyclines, such as cardiotoxicity and multidrug resistance. britishjournalofcancerresearch.comashpublications.org The metabolic conversion of Annamycin to this compound is a significant aspect of its pharmacology. The structural differences between Annamycin and its metabolite, this compound, are crucial in understanding their respective biological activities and pharmacokinetic profiles.
Below is a table detailing the chemical properties of this compound.
| Property | Value |
| Molecular Formula | C26H27IO11 |
| Molecular Weight | 642.39 g/mol |
| Table 1: Chemical Properties of this compound. Data sourced from Santa Cruz Biotechnology. scbt.com |
Overview of Current Research Landscape and Unaddressed Questions
Current research on this compound is intrinsically linked to the clinical development of liposomal Annamycin (L-Annamycin). Several clinical trials for acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) have included the pharmacokinetic analysis of Annamycin and this compound as a secondary objective. britishjournalofcancerresearch.combiospace.comclinicaltrials.govclinicaltrials.govclinicaltrial.be These studies aim to determine parameters such as the maximum concentration (Cmax) and the area under the time-concentration curve (AUC) for both compounds. clinicaltrials.govclinicaltrial.be
The table below summarizes key preclinical and clinical investigations involving this compound.
| Study Phase | Focus | Key Findings/Objectives |
| Preclinical | In vitro and in vivo models | L-Annamycin overcomes multidrug resistance and shows reduced cardiotoxicity compared to doxorubicin (B1662922). ashpublications.org |
| Phase I | Relapsed or refractory acute leukemia (pediatric) | To evaluate the safety and antileukemia activity of L-Annamycin and measure the pharmacokinetics of Annamycin and this compound. biospace.com |
| Phase I | Relapsed or refractory AML | To determine the maximum tolerated dose and recommended Phase 2 dose of L-Annamycin; secondary objective includes pharmacokinetics of L-Annamycin and this compound. britishjournalofcancerresearch.com |
| Phase I/II | Relapsed/refractory AML | To assess the efficacy of L-Annamycin, with close monitoring of cardiotoxicity and pharmacokinetics. ashpublications.org |
| Phase I/II | AML (in combination with Cytarabine) | To evaluate the safety and efficacy of L-Annamycin in combination with cytarabine (B982), including pharmacokinetic analysis of Annamycin and this compound. clinicaltrials.govclinicaltrial.be |
| Table 2: Summary of Research Investigations Involving this compound. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H27IO11 |
|---|---|
Molecular Weight |
642.4 g/mol |
IUPAC Name |
(7S)-9-[(1S)-1,2-dihydroxyethyl]-7-[(2R,3S,4R,5S,6S)-4,5-dihydroxy-3-iodo-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H27IO11/c1-9-19(30)24(35)18(27)25(37-9)38-13-7-26(36,14(29)8-28)6-12-15(13)23(34)17-16(22(12)33)20(31)10-4-2-3-5-11(10)21(17)32/h2-5,9,13-14,18-19,24-25,28-30,33-36H,6-8H2,1H3/t9-,13-,14-,18-,19+,24-,25-,26?/m0/s1 |
InChI Key |
HDWHFQYNYXMYTJ-PZBLRHBBSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)([C@H](CO)O)O)I)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(CO)O)O)I)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Structural Modifications of Annamycinol and Analogs
Strategies for Total Synthesis of Annamycinol and Related Anthracyclines
The total synthesis of anthracyclines, including analogs of this compound, is a complex undertaking that requires precise control over stereochemistry and regiochemistry. Key strategies involve the construction of the aglycone and the stereoselective installation of the sugar component.
Stereoselective Synthetic Routes
The stereoselective synthesis of the anthracycline core and the subsequent glycosylation are pivotal for biological activity. Various approaches have been developed to control the stereochemistry at multiple chiral centers.
Key Research Findings in Stereoselective Anthracycline Synthesis:
| Strategy | Key Features | Representative Transformation | Reference Compound |
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Derivatization of carbohydrates to form key fragments of the aglycone. | Daunomycinone |
| Asymmetric Catalysis | Enantioselective reactions to establish key stereocenters. | Sharpless asymmetric epoxidation to create chiral building blocks. | Doxorubicin (B1662922) Aglycone |
| Substrate-Controlled Reactions | Diastereoselective reactions guided by existing stereocenters. | Stereoselective reduction of a ketone directed by a nearby chiral center. | Idarubicinone |
One of the significant hurdles in the total synthesis of compounds like this compound is the stereocontrolled formation of the glycosidic linkage. The orientation of the sugar moiety relative to the aglycone profoundly influences the molecule's interaction with its biological targets. Glycosylation methods often employ glycosyl donors with participating groups at C-2 to favor the formation of the desired α-glycosidic bond, a common feature in many biologically active anthracyclines.
Regioselective Functionalization Approaches
Regioselective modification of the anthracycline scaffold is crucial for fine-tuning its pharmacological properties. The aromatic rings of the aglycone and specific positions on the sugar moiety are primary targets for functionalization.
Approaches to achieve regioselectivity include:
Directing Groups: Utilizing existing functional groups on the anthracycline core to direct reagents to a specific position. For instance, the hydroxyl groups on the aromatic portion of the aglycone can direct electrophilic aromatic substitution.
Protecting Group Strategies: Selectively protecting certain reactive sites to allow for chemical modification at other positions. This is particularly important when dealing with multiple hydroxyl groups of similar reactivity.
Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, have enabled the regioselective introduction of new carbon-carbon and carbon-heteroatom bonds on the anthracycline skeleton.
Semi-Synthetic Derivatization from Precursors
Semi-synthesis, starting from a readily available natural product, is a more practical approach for generating a diverse range of analogs. Annamycin serves as the logical precursor for the semi-synthesis of this compound and its derivatives.
Chemical Transformations of Annamycin
The conversion of Annamycin to this compound primarily involves the reduction of the ketone in the C-13 side chain to a hydroxyl group. This transformation can be achieved using a variety of reducing agents, with the choice of reagent influencing the stereoselectivity of the resulting alcohol.
Common Reducing Agents for Ketone Reduction in Anthracyclines:
| Reducing Agent | Typical Stereoselectivity | Comments |
| Sodium Borohydride (NaBH₄) | Generally provides a mixture of diastereomers. | Mild and widely used. |
| L-Selectride® | Often exhibits high stereoselectivity. | Bulky reducing agent favoring attack from the less hindered face. |
| Diisobutylaluminium Hydride (DIBAL-H) | Can show good selectivity at low temperatures. | Versatile reducing agent. |
Beyond the side-chain reduction, other transformations on the Annamycin molecule can be envisaged, such as modifications of the sugar moiety or the aromatic core, to produce a wider array of this compound analogs.
Introduction of Novel Scaffolds and Substituents
The introduction of new functional groups and scaffolds onto the this compound framework is a key strategy for developing next-generation anthracyclines. This can involve:
Acylation or Alkylation of Hydroxyl Groups: The hydroxyl groups on both the aglycone and the sugar provide handles for introducing a variety of substituents through esterification or etherification.
Modification of the Amino Group: If the sugar moiety contains an amino group, it can be readily modified through acylation, alkylation, or reductive amination to introduce diverse functionalities.
Glycodiversification: This approach involves the chemical or enzymatic cleavage of the natural sugar and replacement with a novel carbohydrate unit. This can lead to analogs with altered DNA binding affinity, cellular uptake, and resistance profiles.
Preclinical Biological Activity Profiles of Annamycinol
Antineoplastic Efficacy in Cellular Models
Inhibition of Proliferation in Cancer Cell Lines (e.g., Leukemia cell lines)
In laboratory settings, Annamycin has shown the ability to inhibit the growth of various cancer cell lines. nih.gov Specifically, in studies involving acute myeloid leukemia (AML) cell lines, Annamycin demonstrated effective targeting of both standard and treatment-resistant cells. prnewswire.com For instance, both parental and cytarabine (B982) (Ara-C)-resistant AML cell lines were treated with Annamycin, showing its potential to combat resistant forms of leukemia. prnewswire.com The cytotoxic effects of similar compounds have been observed across a range of AML cell lines, including NB4, Kasumi, THP-1, and MV4-11, where inhibition of cell proliferation was significant. por-journal.com The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been a key parameter in these assessments. medsci.org
Interactive Table: Effect of Annamycin on AML Cell Lines
| Cell Line Type | Treatment | Effect | Reference |
|---|---|---|---|
| Parental AML | Annamycin | Inhibition of proliferation | prnewswire.com |
| Cytarabine (Ara-C)-resistant AML | Annamycin | Inhibition of proliferation | prnewswire.com |
| Venetoclax (VEN)-resistant AML | Annamycin | Inhibition of proliferation | prnewswire.com |
Efficacy against Multidrug-Resistant (MDR) Cancer Phenotypes
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of drugs. nih.gov Annamycin was specifically designed to circumvent MDR. ashpublications.org Preclinical studies have shown that L-Annamycin can overcome MDR in doxorubicin-resistant models. ashpublications.org This is partly attributed to its chemical structure; the removal of a basic amine group, compared to doxorubicin (B1662922), not only reduces cardiotoxicity but also increases its activity against MDR-1 tumors. britishjournalofcancerresearch.com This ability to bypass common resistance mechanisms is a critical advantage. ashpublications.org
Synergy with Other Antineoplastic Agents in Preclinical Settings
Combining different anticancer drugs can often lead to enhanced effectiveness, a phenomenon known as synergy. nih.govmdpi.com Preclinical data indicate that Annamycin's therapeutic potential can be increased when used in combination with other antineoplastic agents. prnewswire.com Specifically, its ability to extend survival was potentiated when combined with Cytarabine (also known as Ara-C). prnewswire.com Studies have explored treating AML cell lines with Annamycin both alone and in combination with agents like Venetoclax and Ara-C, revealing synergistic interactions. prnewswire.com
In Vivo Antineoplastic Efficacy in Animal Models
Evaluation in Xenograft and Syngeneic Tumor Models (e.g., AML models in mice)
To assess its effectiveness in a living organism, Annamycin has been evaluated in various animal models of cancer. mdpi.commdpi.com These include xenograft models, where human tumor cells are implanted into immunodeficient mice, and syngeneic models, which use immunocompetent mice and mouse-derived tumors. crownbio.compharmalegacy.com In AML models in mice, Annamycin has been tested for its anti-leukemic efficacy. prnewswire.com The use of orthotopic models, where tumors are implanted in the corresponding organ, provides a more clinically relevant environment for evaluating therapies. wuxibiology.com
Impact on Tumor Burden and Survival in Preclinical Animal Studies
A key measure of an anticancer drug's efficacy in animal models is its ability to reduce tumor size and prolong survival. wellbeingintlstudiesrepository.orgnih.gov Studies have shown that Annamycin administration can lead to a durable eradication of disease. prnewswire.com In a preclinical study, 20% of mice treated with Annamycin showed disease eradication up to 150 days post-treatment. prnewswire.com Furthermore, when these surviving mice were re-challenged with AML cells, they exhibited extended survival compared to untreated mice, suggesting a potential for inducing immune memory. prnewswire.com The combination of Annamycin with Cytarabine (AnnAraC) also demonstrated an enhanced ability to extend survival in animal models. prnewswire.com
Interactive Table: Annamycin In Vivo Efficacy in AML Mouse Model
| Treatment | Outcome | Observation Period | Reference |
|---|---|---|---|
| Annamycin | 20% of mice showed durable disease eradication | Up to 150 days post-treatment | prnewswire.com |
| Annamycin followed by AML cell re-challenge | Extended survival compared to naïve mice | - | prnewswire.com |
| Annamycin + Cytarabine (AnnAraC) | Potentiated survival extension | - | prnewswire.com |
Despite a comprehensive search for scientific literature focusing on the chemical compound "Annamycinol," specific preclinical data required to populate the requested article is not publicly available. The search results confirm that this compound is recognized as a metabolite of the investigational anthracycline, Annamycin. However, dedicated studies detailing the preclinical biological activity, comparative assessments, cardiac myocyte interactions, and organotropism of this compound itself are not found in the available resources.
The available preclinical data focuses overwhelmingly on the parent compound, Annamycin (often in its liposomal formulation, L-Annamycin), detailing its efficacy, reduced cardiotoxicity compared to other anthracyclines like doxorubicin, and its tissue distribution.
Without dedicated preclinical studies on this compound, it is not possible to provide a scientifically accurate and thorough article that adheres to the strict outline provided in the user request. The generation of content for the specified sections and subsections would require data that is not present in the public domain. Therefore, the requested article on the preclinical biological activity profiles of this compound cannot be generated at this time.
Molecular Mechanisms of Annamycinol Action
Interaction with DNA and Associated Macromolecules
The foundational elements of Annamycin's cytotoxic effects begin with its direct and indirect interactions with nuclear DNA and associated proteins.
As an anthracycline antibiotic, Annamycin's structure allows it to intercalate into DNA. nih.gov This process involves the insertion of its planar anthraquinone (B42736) ring between the base pairs of the DNA double helix. This physical insertion causes local structural changes to the DNA, such as unwinding and lengthening of the helix, which can interfere with crucial cellular processes like DNA replication and transcription. nih.govembopress.org This intercalation is a critical first step that facilitates further interactions, including the inhibition of enzymes that act upon DNA.
A primary and well-documented molecular target of Annamycin is DNA topoisomerase II (topo II), an essential enzyme that manages DNA tangles and supercoils by creating transient double-strand breaks. nih.govnih.gov Annamycin acts as a topoisomerase II poison, meaning it does not inhibit the enzyme's ability to cleave DNA but rather prevents the subsequent re-ligation of the DNA strands. nih.gov It achieves this by stabilizing the "cleavage complex," a temporary intermediate where topoisomerase II is covalently bound to the broken ends of the DNA. nih.gov
Research shows that Annamycin is significantly more effective at trapping these topo II cleavage complexes compared to doxorubicin (B1662922). nih.gov In studies using leukemic CEM cells, which have wild-type topoisomerase II, Annamycin induced substantial levels of topo II-mediated DNA-protein cross-links, a direct measure of stabilized cleavage complexes. nih.gov This enhanced targeting underscores a key aspect of its mechanism. nih.gov
Table 1: Induction of DNA-Protein Cross-links in CEM Cells
| Compound | Concentration (µmol/L) | DNA-Protein Cross-links (% of total DNA) | Reference |
|---|---|---|---|
| Annamycin | 0.5 - 50 | 15 - 37% | nih.gov |
| Doxorubicin | 0.5 - 50 | 0 - 4% | nih.gov |
The dependence on this mechanism is further highlighted by the reduced cytotoxicity of 4-demethoxy analogues like Annamycin in cells with mutated, drug-resistant topoisomerase II, compared to their 4-methoxy counterparts. nih.gov
Induction of Cellular Apoptosis and Programmed Cell Death Pathways
The accumulation of stabilized cleavage complexes and resulting DNA double-strand breaks triggers cellular damage response pathways that converge on apoptosis, or programmed cell death. nih.gov The enhanced ability of Annamycin to target topoisomerase II is directly linked to a profound induction of apoptotic DNA fragmentation. nih.gov
The execution of apoptosis is mediated by a family of cysteine proteases known as caspases. The process is typically hierarchical. DNA damage, such as that induced by Annamycin, activates initiator caspases (e.g., Caspase-9). mdpi.commdpi.com These, in turn, cleave and activate effector or executioner caspases (e.g., Caspase-3, -7), which are responsible for dismantling the cell by cleaving key structural and regulatory proteins, leading to the characteristic morphological changes of apoptosis. mdpi.com The profound DNA fragmentation observed following Annamycin treatment is a direct result of this caspase cascade. nih.gov
The intrinsic, or mitochondrial, pathway of apoptosis is a primary response to severe DNA damage. The DNA breaks caused by Annamycin-topo II complexes activate cellular stress sensors. This signaling cascade leads to the disruption of the mitochondrial outer membrane. This permeabilization results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytoplasm. mdpi.com Once in the cytoplasm, cytochrome c associates with other proteins to form a complex known as the apoptosome, which serves as the activation platform for the initiator Caspase-9, thereby committing the cell to apoptosis.
Molecular Mechanisms of Resistance to Annamycinol and Analogs
Overcoming Efflux Pump-Mediated Resistance (e.g., P-glycoprotein, MDR1)
A major factor limiting the effectiveness of many anthracyclines is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. nih.gov, scielo.br These pumps, including P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and the Multidrug Resistance-Associated Protein (MRP), actively expel chemotherapeutic agents from cancer cells, reducing intracellular drug concentrations and thereby diminishing their cytotoxic effects. nih.gov, nih.gov
Annamycin was specifically designed to be a poor substrate for these pumps. aacrjournals.org Its distinct structural features, particularly its high lipophilicity, allow it to bypass or circumvent P-gp-mediated efflux. grantome.com, nih.gov, ncats.io, nih.gov This has been demonstrated across a variety of preclinical models. Studies show that Annamycin is not significantly affected by P-gp overexpression, a sharp contrast to traditional anthracyclines like doxorubicin (B1662922). nih.gov Consequently, Annamycin maintains its ability to accumulate within resistant cells, leading to significant DNA damage and cell death where other agents fail. grantome.com, aacrjournals.org This ability to evade efflux pumps is a key component of its non-cross-resistance profile. researchgate.net, ashpublications.org For instance, Annamycin has shown efficacy in cell lines selected for resistance to etoposide (B1684455) that overexpress MRP. nih.gov
The primary strategy by which Annamycin overcomes efflux pump-mediated resistance is not through direct inhibition of the transporter's function but by evading recognition and transport by the pump. aacrjournals.org, nih.gov Efflux pump inhibitors (EPIs) typically function by binding to the pump, either competitively or non-competitively, to prevent the transport of a substrate (the antibiotic or chemotherapy drug). nih.gov, mdpi.com
Annamycin's mechanism is more accurately described as circumvention. It is a poor substrate for P-glycoprotein. aacrjournals.org This means the pump does not efficiently bind to or transport Annamycin out of the cell. Research comparing Annamycin to doxorubicin and idarubicin (B193468) in P-gp-positive leukemia cells (HL-60/DOX) found that while the efflux of doxorubicin and idarubicin was significantly reduced by the P-gp inhibitor verapamil, the efflux of Annamycin remained unchanged, confirming it is not actively transported by P-gp. nih.gov Therefore, Annamycin does not act as a classical EPI that would restore the activity of other drugs; rather, it possesses an intrinsic ability to remain effective in the presence of active efflux pumps.
Annamycin's ability to circumvent efflux pumps is attributed to its unique physicochemical properties and its resulting interactions with cellular membranes. grantome.com As a highly lipophilic compound, it has a high affinity for lipid membranes. nih.gov This property influences how it enters and is retained by cells.
Key aspects of its circumvention strategy include:
High Cellular Accumulation and Retention : In contrast to doxorubicin, which shows markedly reduced uptake in MDR cells, Annamycin achieves similar levels of accumulation in both sensitive and resistant cell lines. grantome.com In some resistant cells, Annamycin accumulation can be 20- to 30-fold higher than that of doxorubicin. grantome.com
Lack of P-gp Mediated Efflux : Studies have consistently shown a lack of P-glycoprotein mediated drug efflux for Annamycin. grantome.comnih.gov In experiments with resistant HL-60/DOX cells, Annamycin retention was unaffected by the presence of the P-gp inhibitor verapamil, indicating it overcomes P-gp rather than being pumped out. nih.gov
Distinct Subcellular Distribution : Annamycin exhibits a different subcellular distribution compared to doxorubicin in resistant cells. While doxorubicin is largely confined to membranes in resistant cells, Annamycin shows preferential localization in the perinuclear region, Golgi apparatus, and endoplasmic reticulum in both sensitive and resistant cell lines, allowing it to reach its nuclear target. nih.gov
The effectiveness of this circumvention is quantified by the Resistance Index (RI), which is the ratio of the drug concentration required to inhibit cell growth by 50% (ID50) in resistant cells versus sensitive cells. A lower RI indicates less impact from the resistance mechanism.
| Compound | Resistance Index (RI) in HL-60/DOX cells |
|---|---|
| Annamycin | 2.6 |
| Idarubicin | 40.0 |
| Doxorubicin | 117.5 |
Data sourced from a study on HL-60 leukemia cell lines. nih.gov
Role of Target Modification and Mutations in Resistance Development
The primary molecular target for anthracyclines is DNA topoisomerase II (Topo II), an enzyme crucial for managing DNA topology during replication and transcription. ncats.io, cancer.gov These drugs function by intercalating into DNA and stabilizing the Topo II-DNA cleavable complex, which leads to double-strand breaks and ultimately apoptosis. ncats.io Resistance can arise from mutations in the TOP2A gene, which encodes for Topo II, altering the enzyme's structure and reducing its affinity for the drug. targetedonc.com, plos.org
Annamycin has demonstrated potent activity as a Topo II poison, which may help it overcome resistance due to target modification. moleculin.com Preclinical studies have shown that Annamycin is a more potent inhibitor of both Topo II-alpha and Topo II-beta than doxorubicin. moleculin.com In studies using HeLa cells, Annamycin was found to be the strongest inducer of Topo II-DNA cleavable complexes compared to doxorubicin. iiarjournals.org, researchgate.net This high potency suggests that Annamycin may still effectively inhibit the enzyme even if mutations are present that would typically confer resistance to other anthracyclines.
Furthermore, Annamycin has demonstrated significant activity in preclinical models that are resistant to other classes of drugs with different targets, such as the anti-metabolite cytarabine (B982) and the BCL-2 inhibitor venetoclax. stocktitan.net, moleculin.com, moleculin.com This suggests that its potent and direct action on Topo II can bypass resistance pathways that are independent of efflux pumps or modifications to other drug targets.
Enzymatic Inactivation Pathways and Their Mitigation
Enzymatic inactivation is a well-established mechanism of resistance to various classes of antibiotics, where bacterial or cancer cells produce enzymes that chemically modify and inactivate the drug. youtube.com, nih.gov, youtube.com, nih.gov This can involve processes like acetylation, phosphorylation, or nucleotidylation. frontiersin.org
In the context of Annamycin, enzymatic inactivation has not been identified as a primary mechanism of resistance in the available scientific literature. The metabolic pathway of Annamycin does involve its conversion to the metabolite Annamycinol. clinicaltrials.gov However, this metabolic conversion is part of its normal pharmacokinetics and is not described in published studies as a pathway that is upregulated in resistant cells to confer resistance. The main focus of resistance studies for Annamycin has been on its ability to circumvent efflux pumps and its potent action on Topo II. nih.gov, moleculin.com Therefore, while enzymatic modification of Annamycin occurs, it is not currently documented as a significant clinical resistance pathway.
Adaptive Cellular Responses to this compound Exposure
Upon exposure to a cytotoxic agent, cancer cells can trigger adaptive responses to promote survival, often by upregulating anti-apoptotic proteins or altering stress response pathways. A key finding for Annamycin is its ability to induce significant apoptosis even in resistant cell lines where agents like doxorubicin are ineffective. grantome.com
This suggests Annamycin can overcome common adaptive responses. One potential mechanism is the inhibition of anti-apoptotic proteins. For example, high levels of the protein MCL1 are a known resistance factor for the apoptosis-inducing drug venetoclax. moleculin.com Annamycin has shown significant preclinical activity in venetoclax-resistant AML models, and it has been proposed that Annamycin may promote strong MCL1 inhibition. moleculin.com, stocktitan.net, moleculin.com By downregulating a key survival protein, Annamycin can effectively trigger apoptosis.
Studies have confirmed Annamycin's pro-apoptotic activity through the detection of markers like the cleavage of poly (ADP-ribose) polymerase (PARP), which was observed in a dose-dependent manner in resistant KB-V1 cells treated with Annamycin. iiarjournals.org, researchgate.net The ability to robustly induce apoptosis, potentially by inhibiting survival pathways like MCL1, appears to be a critical feature of Annamycin's activity in resistant tumors.
Development of Preclinical Resistance Models and Their Characterization
The evaluation of Annamycin's ability to overcome resistance has relied on a variety of well-characterized preclinical models, both in vitro and in vivo. These models are essential for understanding the molecular mechanisms of action and for predicting clinical efficacy.
In Vitro Models:
Efflux Pump Overexpression Models : The most common models are cell lines selected for resistance to doxorubicin, which typically overexpress P-glycoprotein (MDR1). Examples include the human leukemia HL-60/DOX line and the human cervical carcinoma KB-V1 line. nih.gov, nih.gov Other models, like MCF-7/VP (breast cancer) and UMCC-1/VP (lung cancer), overexpress the multidrug resistance-associated protein (MRP). nih.gov
Other Drug-Resistant Models : To demonstrate a broad non-cross-resistant profile, Annamycin has been tested against cell lines resistant to other key AML therapies, including cytarabine and venetoclax. researchgate.net, moleculin.com These models are crucial for positioning Annamycin in the treatment landscape for relapsed or refractory cancers.
In Vivo Models:
Xenograft Models : These involve implanting human cancer cells into immunodeficient mice. The activity of Annamycin has been confirmed in mice bearing subcutaneous xenografts of MDR tumors, such as the KB-V1 model. researchgate.net
Metastasis and Syngeneic Models : More advanced models are used to test efficacy in specific and aggressive cancer settings. These include the 4T1 triple-negative breast cancer model, which aggressively colonizes the lungs, and the syngeneic AML Turqoise2 model, which has a TP53 null and FLT3-ITD mutation profile. aacrjournals.org, ashpublications.org These models have been instrumental in demonstrating Annamycin's high accumulation in lung tissue and its potent anti-leukemic activity. aacrjournals.org, ashpublications.org
The table below summarizes some of the key preclinical models used to characterize Annamycin's activity against resistance.
| Model Type | Model Name | Cancer Type | Key Resistance Mechanism | Key Finding with Annamycin |
|---|---|---|---|---|
| In Vitro | HL-60/DOX | Leukemia | P-glycoprotein (MDR1) overexpression | Annamycin is not affected by P-gp-mediated MDR and has a low Resistance Index. nih.gov |
| In Vitro | KB-V1 | Cervical Carcinoma | P-glycoprotein (MDR1) overexpression | Annamycin achieves similar nuclear matrix levels and DNA synthesis inhibition in both resistant and sensitive cells. nih.gov |
| In Vitro | MCF-7/VP | Breast Cancer | MRP overexpression | Annamycin circumvents MRP-mediated resistance. nih.gov |
| In Vitro | Venetoclax-Resistant AML Lines | Acute Myeloid Leukemia | Resistance to BCL-2 inhibition (e.g., via MCL1) | Annamycin effectively targets and reduces the viability of venetoclax-resistant cells. stocktitan.net, moleculin.com |
| In Vivo | KB-V1 Xenograft | Cervical Carcinoma | P-glycoprotein (MDR1) overexpression | Annamycin formulations were markedly more effective than Doxorubicin in delaying tumor growth. researchgate.net |
| In Vivo | 4T1 Lung Colonization | Triple-Negative Breast Cancer | Aggressive, metastatic | L-Annamycin showed high efficacy, correlating with high drug accumulation in the lungs. aacrjournals.org |
| In Vivo | AML Turqoise2 Syngeneic | Acute Myeloid Leukemia | Aggressive (TP53 null, FLT3-ITD) | L-Annamycin in combination with Cytarabine extended survival. ashpublications.org |
Structure Activity Relationship Sar Investigations of Annamycinol Series
Elucidation of Key Pharmacophoric Elements for Biological Activity
The fundamental pharmacophore of anthracyclines, essential for their cytotoxic effects, consists of a tetracyclic aglycone and an amino sugar moiety. hilarispublisher.com The planar anthraquinone (B42736) ring system of the aglycone is crucial for intercalating into DNA, while the sugar unit binds to the minor groove and interacts with the topoisomerase II enzyme. hilarispublisher.comineosopen.org This interaction stabilizes the DNA-topoisomerase II cleavable complex, leading to DNA strand breaks and cell death. researchgate.net
Key pharmacophoric elements and their roles include:
The Quinone/Hydroquinone Group (Rings B/C): This feature is vital for the generation of reactive oxygen species (ROS) through redox cycling, a mechanism implicated in both anticancer activity and cardiotoxicity. clockss.orghilarispublisher.com
The C-11 Hydroxyl Group: This group is essential for chelating iron, which catalyzes the formation of DNA-damaging hydroxyl radicals. psu.edu Analogs lacking the C-11 hydroxyl show reduced efficiency in ROS formation and DNA cleavage. psu.edu
The Daunosamine (B1196630) Sugar: The amino group on the sugar is critical for the drug's biological activity, playing a key role in DNA binding. hilarispublisher.comjst.go.jp
L-Annamycin and Annamycinol possess unique modifications to this core pharmacophore that modulate their activity. The replacement of the C-3' amino group with a hydroxyl group and the absence of a methoxy (B1213986) group at C-4 are critical distinctions that contribute to a different biological profile compared to traditional anthracyclines. hilarispublisher.combiomedpharmajournal.org
Impact of A-Ring Modifications on Efficacy and Specificity
The A-ring of the anthracycline aglycone provides a key scaffold for modifications that can significantly alter biological properties. In the this compound series, the most important A-ring modification is the removal of the methoxy group at the C-4 position.
C-4 Demethoxylation: This modification, a hallmark of idarubicin (B193468) and L-Annamycin, has been shown to increase lipophilicity and cellular uptake. Studies on various anthracycline analogues have demonstrated that removal of the C-4 methoxy group results in more potent inducers of topoisomerase II-mediated DNA cleavage, despite having a lower DNA binding affinity. nih.gov This suggests a shift in the mechanism of action, with an enhanced ability to poison topoisomerase II. In vitro potency has been shown to increase in the order of methoxy < hydroxy < deoxy at the C-4 position. jst.go.jp This modification is a key contributor to the high efficacy of L-Annamycin. biomedpharmajournal.org
Other modifications to the A-ring, such as altering substituents at C-1, C-2, and C-6, have also been explored in the broader anthracycline class. For instance, a hydroxyl group at C-1 or C-11 can enhance in vitro potency, while its absence at C-6 reduces cytotoxicity. jst.go.jp While these are not features of this compound, they provide a broader context for the importance of the A-ring's substitution pattern in defining the activity of anthracycline compounds.
| Modification on A-Ring | Effect on Biological Activity | Reference |
| C-4 Demethoxylation (as in L-Annamycin) | Increased lipophilicity and cellular uptake; more potent induction of topoisomerase II cleavage. | biomedpharmajournal.orgnih.gov |
| C-4 Hydroxylation | Intermediate in vitro potency compared to demethoxy and deoxy analogues. | jst.go.jp |
| C-1/C-11 Hydroxylation | Enhances in vitro potency but can decrease in vivo life span prolongation. | jst.go.jp |
| Absence of C-6 Hydroxyl | Lower cytotoxicity and reduced inhibition of DNA/RNA synthesis. | jst.go.jp |
Influence of Glycosidic Moiety Variations on Biological Profiles
The sugar moiety of anthracyclines is a critical determinant of their pharmacological profile, influencing DNA binding, topoisomerase II interaction, and susceptibility to resistance mechanisms. researchgate.net The this compound series features several crucial variations in its glycosidic portion compared to doxorubicin (B1662922).
Replacement of C-3' Amino Group with a Hydroxyl Group: This is the defining feature of this compound, which is the metabolite of L-Annamycin. This modification is known to circumvent multidrug resistance mediated by P-glycoprotein (P-gp) and reduces the potential for forming formaldehyde (B43269) adducts, which are implicated in cardiotoxicity. hilarispublisher.com While the amino group is generally considered essential for activity, its replacement with a hydroxyl group in this context maintains cytotoxic effects. hilarispublisher.com
Introduction of Iodine at C-2': L-Annamycin is the first anthracycline to incorporate an iodine atom at the C-2' position. Halogenation at this position has been shown to increase the stability of the glycosidic bond, which can alter the drug's metabolism and persistence. acs.org
N-Alkylation: While not a feature of this compound, broader SAR studies have shown that N-alkylation of the sugar's amino group can significantly reduce or eliminate the mutagenic activity of anthracyclines. nih.gov This highlights the sensitivity of the biological profile to modifications at the amino sugar.
Sugar Chain Length: The potency of anthracyclines can be influenced by the number of sugar units. Disaccharides and trisaccharides have been found to be more potent in vitro than monosaccharides. jst.go.jp Aclarubicin, for example, is a trisaccharide with reduced cardiotoxicity. nih.govnih.gov
These modifications collectively contribute to L-Annamycin's ability to overcome drug resistance and its distinct toxicity profile. nih.govpharmacytimes.com
Stereochemical Implications for Target Engagement and Biological Outcome
Stereochemistry plays a pivotal role in the biological activity of anthracyclines, influencing how the drug fits into the DNA minor groove and interacts with topoisomerase II. ineosopen.orgnih.gov
Epimerization at C-4': A key stereochemical feature of L-Annamycin is the epimerization of the hydroxyl group at the C-4' position of the sugar moiety, changing its configuration from axial (as in doxorubicin) to equatorial. researchgate.net This alteration is a defining characteristic of the epirubicin (B1671505) and L-Annamycin class of drugs. researchgate.netacs.org This change in stereochemistry has been shown to reduce cardiotoxicity while maintaining significant anticancer efficacy. researchgate.net The altered spatial orientation of the C-4' hydroxyl group impacts the drug's interaction with cellular membranes and its metabolic pathways, contributing to a more favorable therapeutic index. The structural change also leads to higher hydrolytic stability in some contexts. pfeist.net
Anomeric Configuration: The stereochemistry of the glycosidic bond (α- or β-anomer) is essential for activity. Studies have shown that altering the natural α-anomeric linkage can dramatically affect the ability to induce topoisomerase II-mediated DNA cleavage. nih.gov
Chirality at C-2': In related 2'-fluoroanthracyclines, a specific (2'R) configuration was found to be a prerequisite for biological activity, with the (2'S) epimer being inactive. acs.org This underscores the stringent stereochemical requirements for productive interaction with the biological target.
The specific stereochemical arrangement in L-Annamycin, particularly at the C-4' position, is a result of deliberate drug design aimed at optimizing the therapeutic window by separating efficacy from dose-limiting toxicities.
| Stereochemical Feature | Impact on Biological Profile | Reference |
| C-4' Epimerization (Axial to Equatorial OH) | Reduced cardiotoxicity while maintaining anticancer efficacy; affects metabolism and stability. | researchgate.netpfeist.net |
| C-1' Anomeric Configuration | The natural α-anomeric linkage is essential for optimal topoisomerase II poisoning. | nih.gov |
| C-2' Chirality (in related compounds) | Specific stereoisomers (e.g., 2'R) are required for activity, demonstrating high target specificity. | acs.org |
Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling
Computational methods are invaluable for rationalizing the complex SAR of anthracyclines and guiding the design of new analogues with improved properties. clockss.org These approaches model the relationship between a molecule's structure and its biological activity.
Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the target is not fully known or is highly flexible, as is the case with the ternary drug-DNA-topoisomerase complex. acs.org LBDD relies on the knowledge of a set of active molecules to build a model.
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of steric and electronic features necessary for biological activity. researchgate.net For anthracyclines, a pharmacophore model would include features like aromatic rings for intercalation, hydrogen bond acceptors/donors for interaction with DNA and the enzyme, and a positive ionizable feature for the amino group (or a polar feature for the hydroxyl in this compound). nih.gov By comparing the pharmacophores of different analogues, researchers can understand why modifications like C-4' epimerization or C-3' hydroxyl substitution alter the activity profile.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. isca.me Studies on anthracycline analogues have successfully developed QSAR models using physicochemical properties (like lipophilicity and molar refractivity) and graph theoretical indices as descriptors. isca.meresearchgate.net Such models can predict the activity of novel, untested compounds. For the this compound series, a QSAR model would likely show that descriptors related to lipophilicity (increased by C-4 demethoxylation) and hydrogen bonding potential (altered by the C-3' hydroxyl and C-4' epimer) are critical for predicting cytotoxicity and specificity.
When a target structure is available, such as the crystal structure of DNA or topoisomerase II, structure-based methods can provide detailed insights into molecular interactions.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, estimating the binding affinity. dergipark.org.trdergipark.org.tr Docking studies of anthracyclines into the DNA-topoisomerase II complex have helped visualize how the aglycone intercalates between base pairs and how the sugar moiety fits into the minor groove, forming specific hydrogen bonds with both the DNA and amino acid residues of the enzyme. researchgate.netnih.govnih.gov For this compound, docking studies would be crucial to elucidate how the C-4' equatorial hydroxyl and the C-2' iodine atom alter the binding pose and interactions within the ternary complex compared to doxorubicin, potentially explaining the differences in efficacy and toxicity.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a ligand-receptor complex over time, providing insights into the stability of binding and conformational changes. nih.gov For anthracyclines, MD simulations can assess the stability of the drug within the DNA cleavage site and analyze how structural modifications impact the dynamics of the ternary complex, which is critical for the drug's ability to act as a topoisomerase poison.
Advanced Research Methodologies for Annamycinol Studies
Analytical Techniques for Quantitative Profiling of Annamycinol in Biological Systems
Accurate quantification of this compound in biological matrices is fundamental for pharmacokinetic and metabolic studies. Clinical trials involving the parent drug, L-Annamycin, have included the measurement of this compound as a secondary objective to understand its formation and clearance. biospace.comclinicaltrials.govclinicaltrial.be
High-Performance Liquid Chromatography (HPLC) coupled with sensitive detection methods is a cornerstone for the quantitative analysis of Annamycin and its metabolites, including this compound. Research has led to the development of rapid and sensitive HPLC methods for the detection and quantification of Annamycin and its metabolites in biological samples like plasma and tissues. nih.gov
One such developed method utilizes reversed-phase chromatography with fluorescence detection. nih.gov The parameters for this method are detailed in the table below.
| Parameter | Value |
| Mobile Phase | Acetonitrile:Methanol:Water (115:95:90 v/v/v) |
| Detection | Fluorescence |
| Excitation Wavelength | 472 nm |
| Emission Wavelength | 550 nm |
| Lower Limit of Detection | 7 ng/mL |
| Table 1: HPLC Method Parameters for Annamycin and its Metabolites. nih.gov |
This method has been successfully used to detect Annamycin and its metabolites in plasma and tissues of mice bearing subcutaneous B16 tumors. nih.gov While this specific study highlights fluorescence detection, the coupling of HPLC with mass spectrometry (MS) is the gold standard for achieving high selectivity and sensitivity, enabling precise identification and quantification of metabolites like this compound from complex biological samples. britishjournalofcancerresearch.comclinicaltrials.gov
Beyond quantification, the structural elucidation of metabolites is crucial. Advanced spectroscopic techniques are instrumental in this regard. While specific spectroscopic studies dedicated solely to this compound are not widely published, the methodologies applied to related compounds and in broader metabolomic studies are applicable.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI MSI) is a powerful technique for the in situ detection and spatial distribution of small-molecule metabolites within tissue sections. patsnap.com This could be applied to visualize the distribution of this compound in tumor tissues versus healthy tissues, providing insights into its localization and potential sites of action or toxicity.
Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for the structural identification of unknown compounds in biological fluids. patsnap.com It can provide detailed information about the chemical structure of metabolites, which would be invaluable for confirming the identity of this compound and other potential metabolites of Annamycin.
Development of Advanced Preclinical in vitro and in vivo Models
Preclinical models are essential for evaluating the efficacy and safety of new therapeutic agents and their metabolites. Studies on Annamycin have utilized a range of in vitro and in vivo models, which would be directly relevant for investigating the specific activity of this compound. moleculin.comglobenewswire.comgrantome.com
While specific studies employing 3D cell culture systems for this compound have not been detailed, the parent compound Annamycin has been extensively tested in various cancer cell lines. nih.gov The logical progression of this research involves moving from traditional 2D cell cultures to more physiologically relevant 3D models like spheroids and organoids. These models better mimic the tumor microenvironment, including cell-cell interactions and nutrient gradients, which can influence drug response. Investigating the effects of this compound in tumor organoids derived from patients would offer a more accurate prediction of its potential clinical efficacy.
In vivo studies have been critical in establishing the preclinical efficacy and safety profile of Annamycin. nih.govprnewswire.com These studies have utilized various animal models, including:
Syngeneic mouse models: These models, which involve transplanting a tumor from a specific mouse strain into another mouse of the same strain, are crucial for studying the interaction of the drug with a competent immune system.
Xenograft models: In these models, human tumor cells are implanted into immunodeficient mice. This allows for the testing of therapeutics against human cancers. nih.gov
Genetically engineered mouse models (GEMMs): These models are designed to carry specific genetic mutations that drive tumor development, closely mimicking human cancers.
The table below summarizes some of the key in vivo models used in Annamycin research, which could be adapted for this compound studies.
| Model Type | Specific Model | Cancer Type |
| Syngeneic | B16 melanoma-bearing C57BL/6 mice | Melanoma |
| Xenograft | P388 doxorubicin-resistant cells | Leukemia |
| Table 2: Examples of In Vivo Models for Annamycin Research. nih.govnih.gov |
These models would be invaluable for assessing the anti-tumor activity of this compound, its potential to overcome drug resistance, and its systemic effects, including any potential for cardiotoxicity, a known issue with older anthracyclines. prnewswire.com
Omics Technologies in this compound Research
"Omics" technologies, including genomics, proteomics, and metabolomics, offer a holistic view of the biological effects of a drug and its metabolites. While direct "omics" studies on this compound are in early stages, related research indicates the potential of these approaches.
A subtractive genomics approach has been used to identify potential drug targets, and in this context, Annamycin has been listed among other compounds, suggesting its relevance in genomic-level investigations. nih.gov Furthermore, proteomic analyses in idiopathic pulmonary fibrosis have identified increased levels of HSP90, and a member of the "annamycin family" has been noted as an HSP90 inhibitor, pointing to a potential mechanism of action that could be explored for this compound at the proteome level. encyclopedia.pub
A metabolomics study of swine gut microbiome identified the "annamycin pathway" as being significantly different between study groups, indicating that the metabolic impact of this class of compounds can be tracked using metabolomic techniques. frontiersin.org Comprehensive metabolomic profiling of biological samples following Annamycin administration would be essential to fully map its metabolic fate, including the formation and downstream effects of this compound. hmdb.ca
Metabolomics for Pathway Analysis
Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. numberanalytics.com The metabolome represents the end products of cellular processes and provides a direct functional readout of the physiological state of a cell. numberanalytics.comresearchgate.net When a cell is exposed to a drug like this compound, its metabolic profile can be significantly altered.
Analyzing these changes allows researchers to:
Identify Perturbed Pathways: Pinpoint specific metabolic pathways, such as glycolysis, the citric acid cycle, or lipid metabolism, that are affected by this compound. nih.govfrontiersin.org
Discover Biomarkers: Find metabolic biomarkers that could indicate a response to the drug. nih.gov
Elucidate Mechanisms: Provide a system-wide view of the drug's impact, generating new hypotheses about its mechanism of action and potential off-target effects. monash.edu
For example, a metabolomics study might reveal that this compound treatment leads to an accumulation of intermediates in the glycolysis pathway and a depletion of key molecules in the citric acid cycle. This would suggest that the compound disrupts cellular energy production, a common feature of many anticancer agents. frontiersin.org
Table 2: Potential Metabolic Pathways Altered by this compound
| Metabolic Pathway | Key Metabolites | Observed Change | Functional Interpretation |
|---|---|---|---|
| Energy Metabolism | Glucose, Lactate, ATP | Decreased Glucose, Increased Lactate, Decreased ATP | Disruption of mitochondrial respiration and a shift to glycolysis. |
| Amino Acid Metabolism | Glutamine, Glutamate | Decreased levels | Interference with pathways essential for cell growth and proliferation. |
| Lipid Metabolism | Fatty acids, Phospholipids | Altered profiles | Impact on cell membrane integrity and signaling. |
Biophysical Techniques for Ligand-Target Interaction Studies
While "omics" approaches reveal the downstream cellular consequences of a drug, biophysical techniques provide direct, quantitative measurements of the physical interaction between the drug (ligand) and its molecular target. iaanalysis.comcreative-proteomics.com These methods are essential for confirming that a drug binds to its intended target and for characterizing the nature of that binding.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free, real-time optical sensing technique used to measure molecular interactions. jacksonimmuno.comcytivalifesciences.com In a typical SPR experiment to study this compound, its putative protein target (e.g., Topoisomerase II) would be immobilized on a sensor chip. A solution containing this compound is then flowed over the surface. iaanalysis.comcreativebiomart.net
The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response signal. creativebiomart.net This allows for the precise measurement of:
Association Rate (ka): The rate at which this compound binds to its target.
Dissociation Rate (kd): The rate at which the this compound-target complex falls apart.
Affinity (KD): The equilibrium dissociation constant (KD = kd/ka), which quantifies the strength of the interaction. A lower KD value indicates a stronger binding affinity.
This kinetic information is invaluable for drug discovery, helping to rank compounds and understand the structure-activity relationship. iaanalysis.comcreative-proteomics.com
Table 3: Representative SPR Data for a Hypothetical this compound-Target Interaction
| Parameter | Symbol | Hypothetical Value | Description |
|---|---|---|---|
| Association Rate Constant | ka (M-1s-1) | 1.5 x 105 | Rate of complex formation. |
| Dissociation Rate Constant | kd (s-1) | 3.0 x 10-4 | Rate of complex decay. |
| Equilibrium Dissociation Constant | KD (nM) | 2.0 | Measure of binding affinity (lower is stronger). |
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing the thermodynamics of binding interactions. khanacademy.orgupm.es The technique directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand binds to its target macromolecule. nih.govmalvernpanalytical.com
In an ITC experiment, a solution of this compound would be titrated into a sample cell containing its target protein at a constant temperature. khanacademy.org The instrument measures the minute heat changes that occur with each injection. cureffi.org A single ITC experiment can determine several key parameters:
Binding Affinity (KD): The strength of the interaction.
Stoichiometry (n): The ratio of ligand to target in the formed complex (e.g., 1:1 or 2:1).
Enthalpy (ΔH): The change in heat content, reflecting the making and breaking of bonds during binding.
Entropy (ΔS): The change in the system's disorder, often related to conformational changes and the displacement of water molecules.
This complete thermodynamic profile provides deep insight into the forces driving the binding interaction, which is crucial for the rational design and optimization of drug candidates. khanacademy.orgmalvernpanalytical.com
Table 4: Representative ITC Thermodynamic Data for a Hypothetical this compound-Target Interaction
| Parameter | Symbol | Hypothetical Value | Description |
|---|---|---|---|
| Stoichiometry | n | 1.05 | Indicates a 1:1 binding ratio. |
| Binding Affinity | KD (nM) | 2.5 | Quantifies the strength of the binding. |
| Enthalpy Change | ΔH (kcal/mol) | -7.5 | Shows the reaction is enthalpically driven (favorable). |
| Entropy Change | TΔS (kcal/mol) | +4.2 | Shows the reaction is entropically favorable. |
Future Research Directions and Translational Perspectives Preclinical Focus
Exploration of Annamycinol's Role in Immune Modulation in Preclinical Models
The potential for anthracyclines to influence the immune system is a key aspect of their anti-cancer activity. Preclinical work with the parent compound, Annamycin, has suggested that it may induce an immune-memory response. prnewswire.com In a study involving murine models of acute myeloid leukemia (AML), animals that achieved durable disease eradication after Annamycin treatment showed extended survival when re-challenged with cancer cells compared to naive mice, pointing towards an immune-memory effect. prnewswire.com
This finding necessitates a dedicated future research direction focused on its metabolite, this compound. It is currently unknown whether this compound itself possesses immunomodulatory properties. Preclinical research should aim to answer whether this compound contributes to, or detracts from, the immune response observed with Annamycin administration.
Future preclinical investigations should be designed to:
Assess the direct effects of this compound on key immune cell populations, such as T-cells, natural killer (NK) cells, and macrophages, in in vitro co-culture systems.
Utilize immunocompetent preclinical cancer models to compare the tumor microenvironment (TME) following treatment with Annamycin versus pure this compound. This would involve analyzing cytokine profiles and the infiltration of various immune cell subsets.
Investigate if this compound can induce immunogenic cell death (ICD) in cancer cells, a process that can initiate a robust anti-tumor immune response.
Investigating Novel Therapeutic Combinations in Preclinical Settings
A logical and crucial next step is to investigate the role of this compound in these combination settings. It is vital to determine if this compound acts synergistically, additively, or antagonistically with potential partner drugs.
Key preclinical research questions would include:
Does this compound enhance the cytotoxic effects of established chemotherapies like Cytarabine (B982) or targeted agents like Venetoclax in resistant preclinical models?
Could this compound be combined with immune checkpoint inhibitors? Preclinical models could explore if this compound's potential immunomodulatory effects could sensitize tumors to anti-PD-1 or anti-CTLA-4 therapies.
The table below summarizes preclinical combination findings for the parent compound, Annamycin, which provides a framework for designing future studies focused on this compound.
| Combination Agent | Preclinical Model | Observed Outcome for Annamycin Combination | Reference |
| Cytarabine (Ara-C) | Animal models of AML | Significant improvement in median overall survival compared to monotherapy. | britishjournalofcancerresearch.commoleculin.com |
| Venetoclax (VEN) | In vitro AML cell lines | Annamycin showed effectiveness in Venetoclax-resistant cell lines. | prnewswire.com |
Rational Design of Next-Generation this compound Analogs with Enhanced Profiles
The development of Annamycin itself was the result of rational design to overcome the limitations of earlier anthracyclines like doxorubicin (B1662922), such as cardiotoxicity and multidrug resistance (MDR). britishjournalofcancerresearch.comashpublications.org Key structural modifications included replacing a basic amine with a hydroxy group at the C-3' position, demethoxylation at C-4, epimerization at C-4', and the novel introduction of an iodine atom at the C-2' position. britishjournalofcancerresearch.com These changes contributed to its ability to overcome MDR and its potent activity as a topoisomerase II (TOPO II) poison. britishjournalofcancerresearch.commoleculin.com
As the primary metabolite, this compound's core structure presents a unique scaffold for creating a new generation of analogs. The goal of such a medicinal chemistry program would be to synthesize compounds with potentially superior properties.
Future research in this area should focus on:
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound analogs with modifications at various positions to determine which chemical groups are essential for cytotoxic activity.
Targeted Modifications: Designing analogs that might exhibit enhanced blood-brain barrier penetration for central nervous system malignancies or improved accumulation in specific tissues.
Metabolic Stability: Engineering analogs with altered metabolic profiles to either increase stability, preventing further breakdown, or to ensure conversion into other active forms.
Applications in Non-Oncological Preclinical Research Areas
While the focus of Annamycin and its metabolite has been squarely on oncology, the biological activities of anthracyclines could have implications for other diseases. For example, some compounds with immunomodulatory effects are explored in the context of autoimmune diseases or for anti-bacterial applications.
Future preclinical research could cautiously explore the potential of this compound in non-oncological fields. A primary step would be to screen this compound against a wide panel of biological targets beyond those typically associated with cancer. This could include:
Antimicrobial Screening: Testing this compound for activity against panels of pathogenic bacteria and fungi, particularly drug-resistant strains.
Neuroinflammation Models: Given that some kinase inhibitors have been shown to ameliorate neuroinflammation in preclinical models of multiple sclerosis, the effects of this compound could be assessed in similar models. plos.org
Antiviral Assays: Evaluating the compound for activity against a range of viruses.
These explorations would be highly preliminary and aim to identify any potential "lead" activity that could warrant further, more dedicated investigation.
Bridging Preclinical Discoveries to Advanced Investigational Compound Development
The transition of a compound from a preclinical discovery to an advanced investigational drug is a complex process that requires a robust data package. dndi.orgcityofhope.org For a metabolite like this compound, its characterization is a regulatory expectation and a scientific necessity for the development of its parent drug, Annamycin.
To bridge preclinical findings to further development, the following must be established for this compound:
Definitive Pharmacokinetics: While pharmacokinetic studies for Annamycin have quantified this compound, a more detailed profile of the metabolite itself is needed. britishjournalofcancerresearch.comclinicaltrials.gov This includes its formation rate, distribution, and clearance.
Target Engagement and Mechanism of Action: It must be definitively determined if this compound engages the same molecular targets as Annamycin (e.g., TOPO II) and with what potency.
Ultimately, a comprehensive understanding of this compound's preclinical profile is not merely an academic exercise; it is fundamental to the strategic development of Annamycin. This knowledge allows for the design of more informative clinical trials and a clearer interpretation of clinical outcomes. nih.gov
Q & A
Basic: What are the primary molecular targets of Annamycinol, and how can researchers validate these interactions experimentally?
Answer:
To identify molecular targets, researchers should first conduct ligand-binding assays (e.g., surface plasmon resonance or isothermal titration calorimetry) to quantify interaction kinetics. For validation:
- Use knockdown/knockout models (e.g., CRISPR-Cas9) to assess phenotypic changes in target presence/absence.
- Employ competitive inhibition studies with known ligands to confirm specificity.
- Validate findings across multiple cell lines or organisms to ensure reproducibility .
Example data table:
| Assay Type | Target Affinity (Kd) | Model System | Validation Method |
|---|---|---|---|
| SPR | 12 nM ± 1.5 | HeLa cells | siRNA knockdown |
| ITC | 9 nM ± 2.1 | Murine model | Competitive ELISA |
Advanced: How should researchers design experiments to resolve contradictions in this compound’s efficacy data across different cancer models?
Answer:
Contradictions often arise from model-specific variables (e.g., tumor microenvironment, genetic heterogeneity). To address this:
- Conduct comparative dose-response studies in paired in vitro (3D spheroids) and in vivo (PDX models) systems.
- Perform multi-omics profiling (transcriptomics, proteomics) to identify biomarkers correlating with efficacy.
- Apply meta-analysis to existing datasets, using statistical tools like random-effects models to quantify heterogeneity .
Key considerations: - Control for variables such as hypoxia, stromal interactions, and immune infiltration.
- Use stratified sampling to ensure representative model diversity .
Basic: What in vitro and in vivo models are most appropriate for initial efficacy testing of this compound?
Answer:
In vitro:
- 3D tumor spheroids to mimic solid tumor architecture.
- Primary cell cultures from patient-derived samples for genetic diversity.
In vivo: - Patient-derived xenografts (PDX) for clinical relevance.
- Syngeneic models to study immune interactions.
Selection criteria: Prioritize models with well-characterized pharmacokinetic profiles and relevance to this compound’s proposed mechanism .
Advanced: What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Answer:
- Non-linear regression (e.g., Hill equation) to model sigmoidal dose-response curves.
- ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.
- Bayesian hierarchical modeling to integrate data from heterogeneous sources.
- Report confidence intervals and effect sizes (e.g., Cohen’s d) instead of relying solely on p-values .
Example workflow:
Normalize data to controls.
Fit curves using software like GraphPad Prism or R.
Validate assumptions (e.g., normality, homoscedasticity).
Basic: How can researchers ensure reproducibility in this compound synthesis and characterization?
Answer:
- Document batch-specific protocols (solvents, catalysts, purification steps).
- Use analytical triple-validation : HPLC for purity, NMR for structural confirmation, and mass spectrometry for molecular weight.
- Share raw data (e.g., chromatograms, spectra) in supplementary materials for peer review .
Reproducibility checklist: - Include negative controls (e.g., solvent-only reactions).
- Specify equipment calibration dates and lot numbers for reagents.
Advanced: How to integrate pharmacokinetic (PK) and pharmacodynamic (PD) data from this compound studies using computational modeling?
Answer:
- Develop physiologically based pharmacokinetic (PBPK) models to simulate tissue distribution.
- Use PD-driven PK/PD modeling (e.g., Emax models) to correlate plasma concentrations with efficacy endpoints.
- Validate models with in silico-in vivo extrapolation (IVIVE) tools like GastroPlus or Simcyp.
- Incorporate Bayesian inference to update models with real-world data .
Data integration example:
| Parameter | PK Data Source | PD Data Source | Model Output |
|---|---|---|---|
| Plasma half-life | LC-MS/MS | Tumor volume reduction | Optimal dosing interval |
Basic: What ethical guidelines apply to preclinical studies involving this compound in animal models?
Answer:
- Follow ARRIVE 2.0 guidelines for reporting animal studies.
- Obtain approval from institutional animal care committees (IACUC).
- Use humane endpoints (e.g., tumor size limits) to minimize suffering.
- Include justification for sample size to avoid unnecessary animal use .
Advanced: How can researchers address batch-to-batch variability in this compound’s biological activity?
Answer:
- Implement quality-by-design (QbD) principles during synthesis.
- Perform stability testing under varied conditions (temperature, pH).
- Use bioactivity normalization (e.g., adjust doses based on batch-specific IC50 values).
- Apply multivariate analysis (PCA or PLS) to identify critical quality attributes .
Basic: What validated assays are available to measure this compound’s cytotoxicity?
Answer:
- MTT/WST-1 assays for metabolic activity.
- Clonogenic assays to assess long-term survival.
- Flow cytometry (Annexin V/PI staining) for apoptosis/necrosis quantification.
- Validate assays with positive controls (e.g., doxorubicin) and replicate experiments ≥3 times .
Advanced: How to design a longitudinal study evaluating this compound’s resistance mechanisms?
Answer:
- Use adaptive dosing regimens to mimic clinical resistance development.
- Perform whole-exome sequencing at baseline and post-treatment to identify mutations.
- Apply dynamic BH3 profiling to map mitochondrial priming changes.
- Analyze data with time-to-event models (Cox regression) to correlate genetic changes with resistance onset .
Methodological Notes
- Data Presentation : Follow journal-specific guidelines for statistical reporting (e.g., p < 0.05, not "significant") .
- Contradiction Analysis : Use triangulation (multiple methods/models) to verify findings .
- Ethical Compliance : Document IRB/IACUC approvals and data-sharing plans in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
